1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential as a treatment for various neurological and psychiatric disorders. BPAP is a derivative of the neurotransmitter dopamine and has been shown to have unique pharmacological properties that make it a promising candidate for further study.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has explored the anticonvulsant potential of compounds based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl). One study synthesized amino amides and amino esters derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid and tested their anticonvulsant activity (Arustamyan et al., 2019).
Antibacterial and Enzyme Inhibition
Several studies have focused on the antibacterial and enzyme inhibitory properties of derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl). For instance:
- Synthesis of N-Substituted benzenesulfonamide derivatives showing potent antibacterial activity and moderate enzyme inhibition (Abbasi et al., 2017).
- Development of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides with antibacterial and lipoxygenase inhibition properties, offering potential therapeutic applications for inflammatory diseases (Abbasi et al., 2017).
Alzheimer's Disease and Diabetes Treatment
Compounds derived from 1-(2,3-dihydro-1,4-benzodioxin-6-yl) have been studied for their potential therapeutic applications in Alzheimer's disease and Type-2 Diabetes. Research indicated moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, which are targets in these diseases (Abbasi et al., 2019).
Bacterial Biofilm Inhibition
Another study investigated the use of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives in inhibiting bacterial biofilms, a key factor in bacterial resistance and infection persistence. The study reported suitable inhibitory action against bacterial biofilms, along with modest cytotoxicity (Abbasi et al., 2020).
Synthesis of Therapeutic Compounds
1,4-Benzodioxin derivatives have been used in synthesizing various potential therapeutic compounds. For example, one study discussed the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are precursors to therapeutic agents (Bozzo et al., 2003).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pentan-3-ylamino)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-12(4-2)16-10-13(17)11-5-6-14-15(9-11)19-8-7-18-14/h5-6,9,12-13,16-17H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHZYTVGHEGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C1=CC2=C(C=C1)OCCO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.